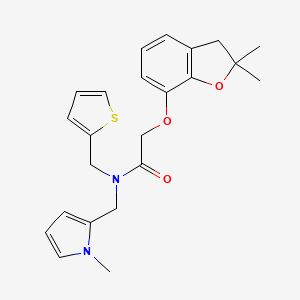

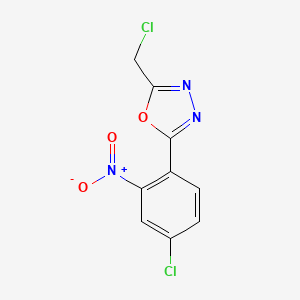

![molecular formula C7H8N4O2 B2533449 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 298684-91-0](/img/structure/B2533449.png)

5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A method for the synthesis of novel 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones was developed . Another method involves the use of aminoazoles and various β-dielectrophiles, such as malonic ester, cyanoacetic ester, ketene dithioacetals, etc., as C-3 carbon units .Molecular Structure Analysis

The molecular structure of “5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are not explicitly mentioned in the search results .Scientific Research Applications

Chemical Properties and Synthesis

- Alkyl Rearrangement in Azaindolizine Compounds : A study detailed the alkyl rearrangement properties of 5-methyl-7-methoxy-s-triazolo [1,5-a] pyrimidine derivatives, highlighting their structural transformation and the synthesis process involved (Makisumi & Kanō, 1963).

- Synthesis and Antimicrobial Activities : Novel triazole derivatives, including structures related to 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, have been synthesized and evaluated for antimicrobial activities, showcasing the compound's potential in developing new antimicrobials (Bektaş et al., 2007).

Potential Biological Applications

- First Dinuclear Rhodium(II) Complexes : Research into novel rhodium(II) complexes with triazolopyrimidine derivatives, including 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, indicated promising cytotoxic activities against certain cancer cell lines and antimicrobial properties, suggesting potential use in medical treatments (Fandzloch et al., 2020).

- Synthesis in Supercritical Carbon Dioxide : The intermediate product for the antiviral drug Triazid®, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, was successfully synthesized in supercritical carbon dioxide, demonstrating an efficient, environmentally friendly method of production (Baklykov et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . This suggests that similar compounds, including potentially “5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, could be explored for their potential as CDK2 inhibitors .

properties

IUPAC Name |

5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)11-7(10-5)8-4-9-11/h2,4H,3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPCSTHSPVPAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214414 |

Source

|

| Record name | 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

105445-09-8 |

Source

|

| Record name | 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

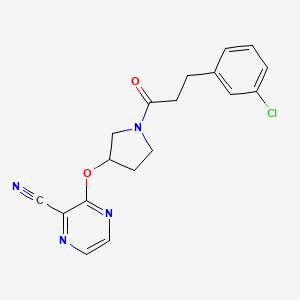

![N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

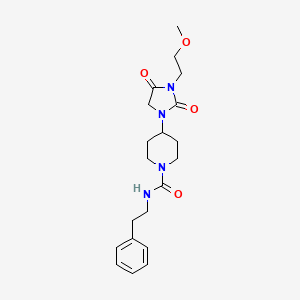

![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)

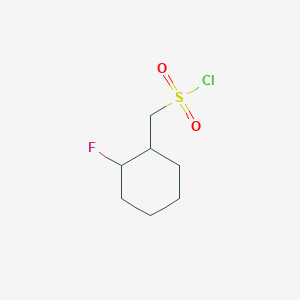

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)

![Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2533375.png)

![(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2533383.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)